molecular formula C12H14O5 B1450789 4-(2-Carboxyethyl)-3-methoxybenzoic acid methyl ester CAS No. 1805881-13-3

4-(2-Carboxyethyl)-3-methoxybenzoic acid methyl ester

Cat. No.: B1450789
CAS No.: 1805881-13-3
M. Wt: 238.24 g/mol
InChI Key: QBBCCVKMRDAVIN-UHFFFAOYSA-N
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Description

4-(2-Carboxyethyl)-3-methoxybenzoic acid methyl ester is an organic compound with the molecular formula C11H12O4. It is a derivative of benzoic acid and is characterized by the presence of a carboxyethyl group and a methoxy group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Carboxyethyl)-3-methoxybenzoic acid methyl ester typically involves the esterification of 4-(2-Carboxyethyl)-3-methoxybenzoic acid. The reaction is carried out using methanol and a strong acid catalyst such as sulfuric acid. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Carboxyethyl)-3-methoxybenzoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: 4-(2-Carboxyethyl)-3-methoxybenzoic acid.

    Reduction: 4-(2-Carboxyethyl)-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-(2-Carboxyethyl)-3-methoxybenzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Carboxyethyl)-3-methoxybenzoic acid methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity to targets.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Carboxyethyl)benzoic acid methyl ester: Lacks the methoxy group, which may affect its reactivity and biological activity.

    3-Methoxybenzoic acid methyl ester: Lacks the carboxyethyl group, which may influence its solubility and interactions.

Uniqueness

4-(2-Carboxyethyl)-3-methoxybenzoic acid methyl ester is unique due to the presence of both the carboxyethyl and methoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(2-methoxy-4-methoxycarbonylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-16-10-7-9(12(15)17-2)4-3-8(10)5-6-11(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBCCVKMRDAVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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